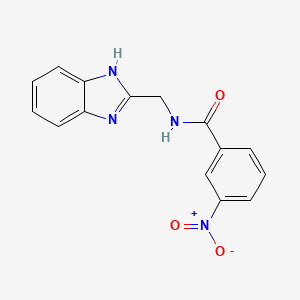

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-15(10-4-3-5-11(8-10)19(21)22)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARXIKHGYQKPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Introduction of Nitro Group: The nitro group can be introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Formation of Benzamide: The final step involves the coupling of the benzimidazole core with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Halogenating agents (e.g., chlorine or bromine), alkylating agents (e.g., alkyl halides).

Oxidation: m-Chloroperbenzoic acid.

Major Products Formed

Reduction: N-(1H-benzimidazol-2-ylmethyl)-3-aminobenzamide.

Substitution: Various halogenated or alkylated derivatives of the benzimidazole ring.

Oxidation: N-oxides of the benzimidazole ring.

Wissenschaftliche Forschungsanwendungen

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Wirkmechanismus

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide are highly dependent on the substituents present on both the benzimidazole and benzamide moieties. Key analogues include:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group in the target compound enhances anti-inflammatory activity compared to 3-chloro or 3-methyl derivatives, likely due to improved hydrogen-bonding capacity and metabolic stability .

- Linker Flexibility: The methylene bridge between benzimidazole and benzamide in the target compound allows for conformational adaptability, unlike rigid analogues like N-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzamide .

Computational and Structural Insights

- Privileged Scaffold: The benzimidazole core’s ability to mimic protein surface elements (e.g., β-turns) contributes to its broad target engagement, a feature shared with bicyclic privileged structures .

Biologische Aktivität

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a nitrobenzamide group. This structural configuration enhances its chemical reactivity and biological activity due to the presence of the nitro group, which is known to influence the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival:

- Inhibition of Protein Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and other serine/threonine kinases, which play crucial roles in cell cycle regulation and cancer progression.

- Induction of Apoptosis : In various cancer cell lines, this compound induces apoptosis by activating signaling pathways that lead to programmed cell death.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, effectively inhibiting the growth of various microbial strains.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in cancer cell lines; inhibits key kinases involved in tumor growth. |

| Anti-inflammatory | Potentially modulates inflammatory pathways, although specific mechanisms require further study. |

Anticancer Properties

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values demonstrating potency comparable to established chemotherapeutics. The study highlighted the compound's ability to induce G2/M phase arrest and activate apoptotic pathways through caspase activation.

Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, showing that the compound inhibited bacterial growth at low concentrations.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Solubility : Highly soluble in polar solvents, enhancing its bioavailability.

- Metabolism : Undergoes metabolic transformations that may influence its efficacy and safety profile.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Structure-Activity Relationship (SAR) Studies : Further investigation into modifications of the compound could yield derivatives with enhanced potency or selectivity.

- Combination Therapies : Exploring the synergistic effects of this compound with other therapeutic agents may improve treatment outcomes for cancer and infectious diseases.

- Mechanistic Studies : Detailed studies are needed to elucidate the specific molecular pathways affected by this compound, particularly in cancer cells.

Q & A

Q. How can multi-step synthesis protocols be streamlined for scale-up?

Q. What computational tools predict polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.